![molecular formula C16H30O5 B14595997 1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane CAS No. 61613-34-1](/img/structure/B14595997.png)
1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a peroxy group, which imparts significant oxidative properties to the molecule. This compound finds applications in various fields, including organic synthesis, industrial processes, and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane typically involves the reaction of dodecanal with a peroxycarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxy compound. The general reaction scheme can be represented as follows:
Dodecanal+Peroxycarboxylic Acid→1-Oxo-1-([(propan-2-yl)oxy]carbonylperoxy)dodecane
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using specialized reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Commonly used oxidizing agents include meta-chloroperoxybenzoic acid and hydrogen peroxide.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane undergoes various chemical reactions, primarily driven by its peroxy group. These reactions include:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of alkenes to epoxides or alcohols.
Reduction: Under specific conditions, the peroxy group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Meta-chloroperoxybenzoic acid, hydrogen peroxide, and other peroxycarboxylic acids are commonly used.
Reduction: Reducing agents such as sodium
Propriétés
Numéro CAS |
61613-34-1 |
|---|---|
Formule moléculaire |
C16H30O5 |
Poids moléculaire |
302.41 g/mol |
Nom IUPAC |
propan-2-yloxycarbonyl dodecaneperoxoate |
InChI |
InChI=1S/C16H30O5/c1-4-5-6-7-8-9-10-11-12-13-15(17)20-21-16(18)19-14(2)3/h14H,4-13H2,1-3H3 |
Clé InChI |
RBCGTTRFLDYBIW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OOC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


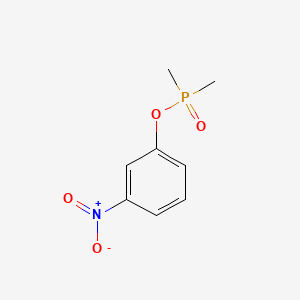
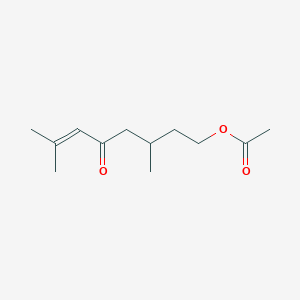
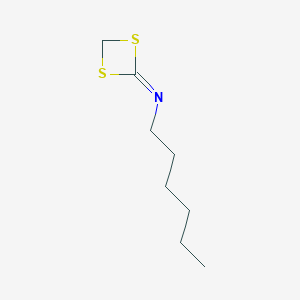

![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)
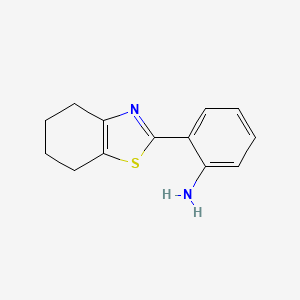

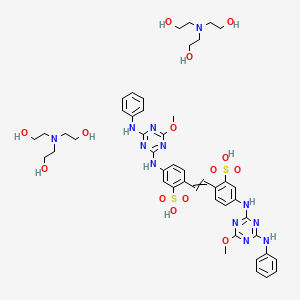
propanedioate](/img/structure/B14595971.png)
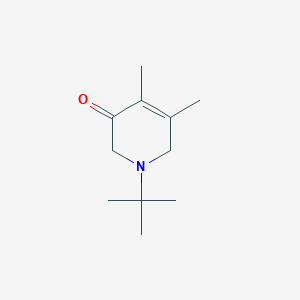
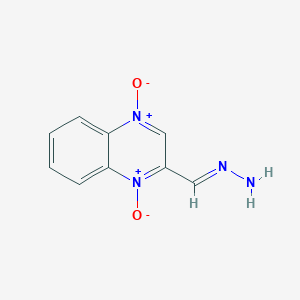
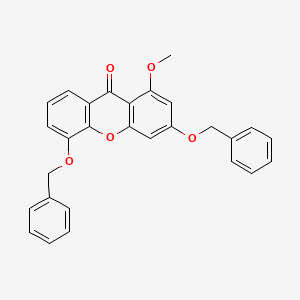

![3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14596003.png)
